Phenyl bis[2-(1-phenylethyl)phenyl] phosphate
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Overview
Description
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is an organophosphate compound characterized by its unique structure, which includes phenyl groups and phosphate ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis[2-(1-phenylethyl)phenyl] phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently treated with phenol derivatives to yield the final phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce alcohol derivatives.
Scientific Research Applications
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl bis[2-(1-phenylethyl)phenyl] phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Similar structure with phenyl groups and phosphate ester linkages.
Phenol, 2,6-bis(1-phenylethyl)-: Another related compound with similar functional groups.
Uniqueness
Phenyl bis[2-(1-phenylethyl)phenyl] phosphate is unique due to its specific arrangement of phenyl groups and phosphate ester linkages, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
CAS No. |
127814-01-1 |
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Molecular Formula |
C34H31O4P |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
phenyl bis[2-(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C34H31O4P/c1-26(28-16-6-3-7-17-28)31-22-12-14-24-33(31)37-39(35,36-30-20-10-5-11-21-30)38-34-25-15-13-23-32(34)27(2)29-18-8-4-9-19-29/h3-27H,1-2H3 |
InChI Key |
UMVZPPNANKTUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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